molecular formula C10H7N3O4 B170336 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid CAS No. 162848-25-1

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B170336
CAS No.: 162848-25-1
M. Wt: 233.18 g/mol
InChI Key: YPKLOOQBMQJXKS-UHFFFAOYSA-N
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Description

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7N3O4. It is a derivative of benzoic acid where a nitro group and a pyrazolyl group are substituted at the 3 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-nitrobenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the pyrazolyl-benzoic acid linkage . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the pyrazolyl group can interact with various biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the nitro and pyrazolyl groups, which confer a combination of redox activity and the ability to form specific interactions with biological targets. This dual functionality makes it a valuable compound in various research fields .

Properties

IUPAC Name

3-nitro-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-2-3-8(9(6-7)13(16)17)12-5-1-4-11-12/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKLOOQBMQJXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363286
Record name 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-25-1
Record name 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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